![molecular formula C16H16ClNO B2918331 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide CAS No. 790271-00-0](/img/structure/B2918331.png)
2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide is a chemical compound with the CAS Number: 790271-00-0. It has a molecular weight of 273.76 . The IUPAC name for this compound is N-(1-[1,1’-biphenyl]-4-ylethyl)-2-chloroacetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide is 1S/C16H16ClNO/c1-12(18-16(19)11-17)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Metabolism and Environmental Fate
2-Chloro-N-[1-(4-phenylphenyl)ethyl]acetamide, related to chloroacetamide herbicides like acetochlor and alachlor, is metabolized in both human and rat liver microsomes. The metabolism involves complex pathways leading to potentially carcinogenic compounds through intermediate metabolites like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). These intermediates further metabolize to bioactive compounds, highlighting the intricate bioactivation processes involved (Coleman et al., 2000; Coleman et al., 2000).
Herbicide Distribution and Degradation
The distribution of acetochlor, a related chloroacetamide herbicide, in the hydrologic system during its first season of use in the Midwestern United States was documented. It was detected in rain and stream samples, illustrating the environmental mobility and persistence of such compounds. This study provides insights into the environmental behavior of chloroacetamide herbicides, including 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide (Kolpin et al., 1996).
Synthesis and Radio-labeling for Studies
The synthesis and radio-labeling of chloroacetanilide herbicides, such as acetochlor, enable detailed studies on their metabolism and mode of action. This research facilitates understanding of the environmental and biological interactions of related compounds like 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide (Latli & Casida, 1995).
Potential Therapeutic Applications
Compounds with a structure similar to 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. This suggests a broader application of such chemical structures in developing new therapeutic agents (Rani et al., 2014).
Soil Interaction and Herbicide Activity
The soil interaction and herbicidal activity of related chloroacetamide herbicides are influenced by environmental factors like wheat straw and irrigation. Understanding these interactions can help in assessing the environmental impact and efficacy of compounds like 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide in agricultural settings (Banks & Robinson, 1986).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12(18-16(19)11-17)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGVKKZQICGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2918248.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2918249.png)
![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole](/img/structure/B2918250.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2918251.png)
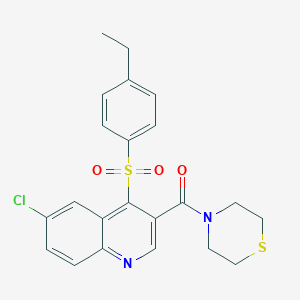
![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)
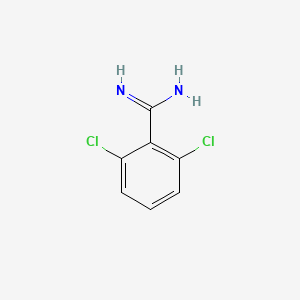
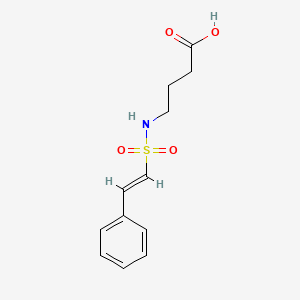

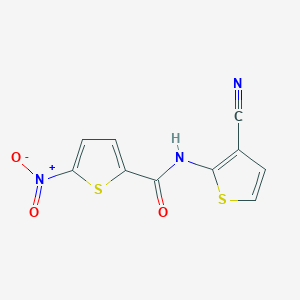
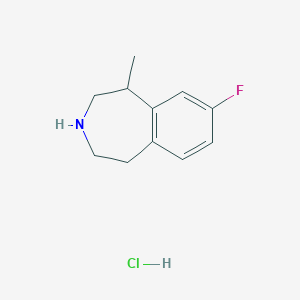
![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)

